

# L-Tyrosine-<sup>15</sup>N,d<sub>7</sub>: A Comprehensive Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine-<sup>15</sup>N,d<sub>7</sub> is a stable isotope-labeled version of the amino acid L-tyrosine. This molecule is a powerful tool in a variety of scientific research fields, particularly in studies involving protein structure and dynamics, metabolism, and quantitative proteomics. Its unique isotopic composition allows for the precise tracking and quantification of tyrosine and its metabolic products in complex biological systems. This guide provides a detailed overview of the chemical properties, applications, and relevant experimental methodologies for L-Tyrosine-<sup>15</sup>N,d<sub>7</sub>.

### **Core Chemical Properties**

L-Tyrosine- $^{15}$ N,d $_7$  is chemically identical to its unlabeled counterpart, L-tyrosine, but with the incorporation of one nitrogen-15 ( $^{15}$ N) isotope and seven deuterium (d) atoms. This labeling results in a distinct mass shift, which is the basis for its utility in mass spectrometry-based applications. The key chemical and physical properties are summarized below.



Property	Value	Source(s)
Chemical Formula	С <sub>9</sub> Н <sub>4</sub> D <sub>7</sub> <sup>15</sup> NО <sub>3</sub>	[1]
Molecular Weight	~189.23 g/mol	[2][3]
Isotopic Purity (15N)	≥98 atom %	[4]
Isotopic Purity (D)	≥98 atom %	
Appearance	White to off-white solid/powder	-
Melting Point	>300 °C (decomposes)	-
Solubility	Slightly soluble in DMSO and Methanol. Soluble in 1M HCl.	_
Storage	Store at room temperature, protected from light and moisture. For solutions, storage at -20°C or -80°C is recommended.	_

## Synthesis of L-Tyrosine-15N,d7

The synthesis of L-Tyrosine-<sup>15</sup>N,d<sub>7</sub> is a multi-step process that involves the introduction of stable isotopes into the molecular structure. While specific industrial synthesis methods are often proprietary, a general approach involves the use of labeled precursors in a controlled chemical synthesis.

A plausible synthetic route could start from a deuterated phenol derivative, which is then elaborated to introduce the alanine side chain. The nitrogen-15 isotope is typically incorporated via a <sup>15</sup>N-labeled ammonia source or other nitrogen-containing reagents during the formation of the amino group. The stereochemistry is controlled to yield the biologically active L-enantiomer. Chemical synthesis offers precise control over the position and extent of isotopic labeling.

## **Key Applications and Experimental Protocols**

The primary utility of L-Tyrosine-15N,d7 lies in its application as an internal standard in quantitative mass spectrometry and as a tracer in metabolic and structural studies.



# Quantitative Proteomics and Metabolomics using Mass Spectrometry

L-Tyrosine-<sup>15</sup>N,d<sub>7</sub> is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of L-tyrosine in biological samples.

Experimental Protocol: Quantification of L-Tyrosine in Plasma

- Sample Preparation:
  - $\circ$  To 100 µL of plasma, add a known amount of L-Tyrosine-<sup>15</sup>N,d<sub>7</sub> as an internal standard.
  - Precipitate proteins by adding 400 μL of cold methanol.
  - Vortex the mixture and centrifuge to pellet the precipitated proteins.
  - Collect the supernatant and dry it under a stream of nitrogen gas.
  - Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
- LC-MS Analysis:
  - Inject the reconstituted sample onto a reverse-phase C18 column.
  - Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Monitor the transitions for both unlabeled L-tyrosine and L-Tyrosine-15N,d7 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Data Analysis:
  - Quantify the amount of L-tyrosine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow for Quantitative Mass Spectrometry





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Caption: Workflow for quantifying L-tyrosine using L-Tyrosine-15N,d7 as an internal standard.

#### **Biomolecular NMR Spectroscopy**

In nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is crucial for studying the structure, dynamics, and interactions of proteins and other biomolecules. While <sup>13</sup>C and <sup>15</sup>N are more commonly used for protein backbone and side-chain assignments, deuterium labeling simplifies complex spectra and allows for the study of larger proteins.

Experimental Protocol: Protein Expression for NMR Studies

- Prepare Minimal Media: Prepare a minimal growth medium for the expression host (e.g., E. coli).
- Supplement with Labeled Amino Acid: Supplement the medium with a mixture of amino acids, replacing natural L-tyrosine with L-Tyrosine-<sup>15</sup>N,d<sub>7</sub>.
- Protein Expression and Purification: Grow the cells and induce protein expression. Purify the isotopically labeled protein using standard chromatography techniques.
- NMR Spectroscopy: Acquire NMR spectra (e.g., <sup>1</sup>H-<sup>15</sup>N HSQC) to study the labeled tyrosine residues within the protein.

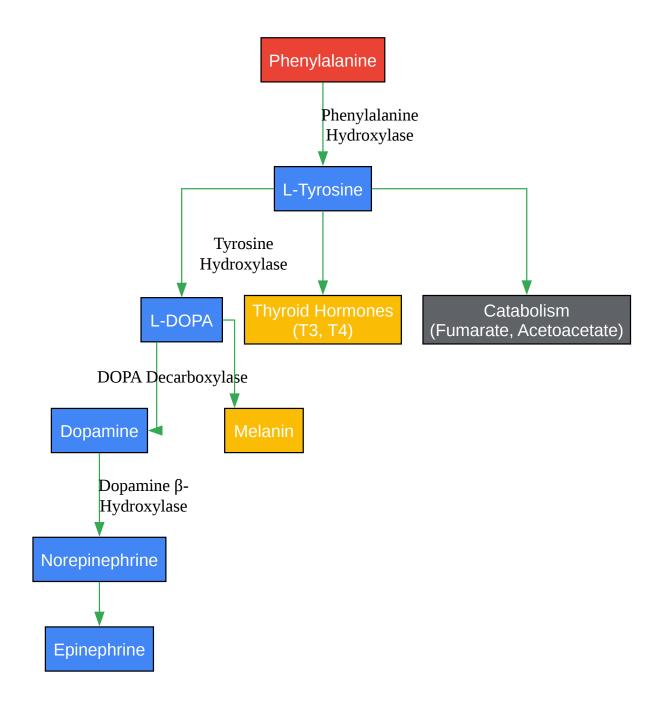
## **Metabolic Signaling Pathways**

L-tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine. It serves as a precursor for several crucial biomolecules, including



neurotransmitters and hormones. The use of L-Tyrosine-<sup>15</sup>N,d<sub>7</sub> allows researchers to trace the metabolic fate of tyrosine through these pathways.

#### L-Tyrosine Metabolic Pathways



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#### References

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